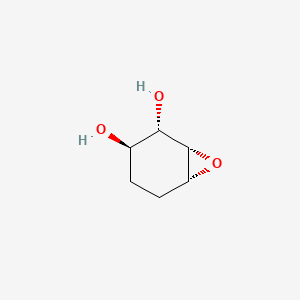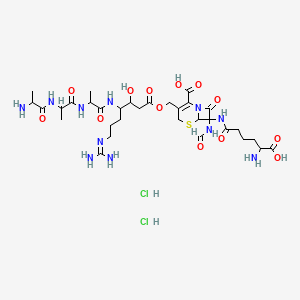
2-Propenal, 2-((methylthio)methyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthiomethyl)-3-phenylpropenal is an organic compound characterized by the presence of a phenyl group attached to a propenal moiety, with a methylthiomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Methylthiomethyl)-3-phenylpropenal may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthiomethyl)-3-phenylpropenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Methylthiomethyl)-3-phenylpropanoic acid
- 2-(Methylthiomethyl)-3-phenylpropanol
- 2-(Methylthiomethyl)-3-phenylpropene
Comparison: 2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both an aldehyde group and a methylthiomethyl substituent
Propriétés
Numéro CAS |
1374790-21-2 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
Clé InChI |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
SMILES isomérique |
CSC/C(=C\C1=CC=CC=C1)/C=O |
SMILES canonique |
CSCC(=CC1=CC=CC=C1)C=O |
Densité |
1.080-1.085 |
Description physique |
viscous yellow liquid |
Solubilité |
insoluble in water; miscible in fats |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


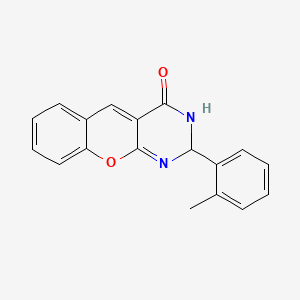
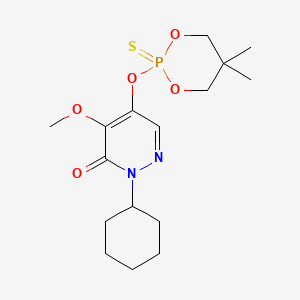
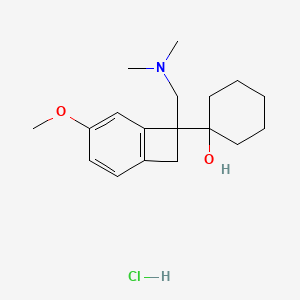
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
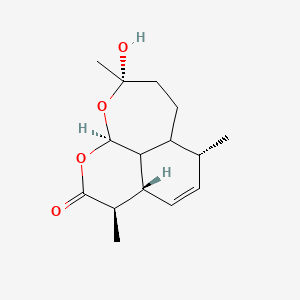
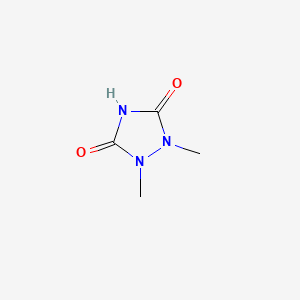
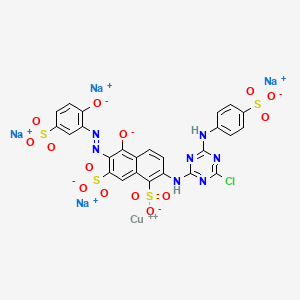
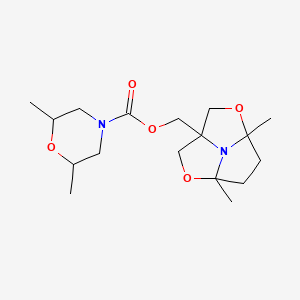
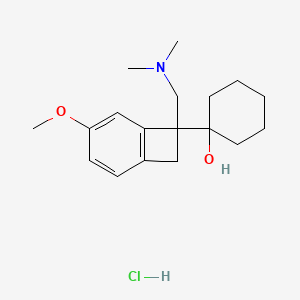
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
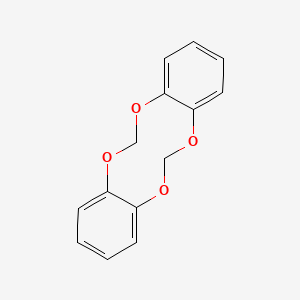
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
